![molecular formula C19H10ClF3O B14206700 2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan CAS No. 821770-03-0](/img/structure/B14206700.png)
2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan is a synthetic organic compound that belongs to the class of naphthofurans. These compounds are characterized by a fused ring system consisting of a naphthalene ring and a furan ring. The presence of a 4-chlorophenyl group and a trifluoromethyl group adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the naphthofuran core: This can be achieved through cyclization reactions involving naphthalene derivatives and furan precursors.
Introduction of the 4-chlorophenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthofuran derivatives.
Substitution: The chlorophenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
2-Phenyl-3-(trifluoromethyl)naphtho[2,3-B]furan: Lacks the chlorophenyl group.
2-(4-Methylphenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan: Contains a methyl group instead of a chlorine atom.
2-(4-Chlorophenyl)-3-methylnaphtho[2,3-B]furan: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the 4-chlorophenyl and trifluoromethyl groups in 2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan gives it unique chemical properties, such as increased lipophilicity and potential biological activity. These properties might make it more effective in certain applications compared to similar compounds.
特性
CAS番号 |
821770-03-0 |
|---|---|
分子式 |
C19H10ClF3O |
分子量 |
346.7 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-(trifluoromethyl)benzo[f][1]benzofuran |
InChI |
InChI=1S/C19H10ClF3O/c20-14-7-5-11(6-8-14)18-17(19(21,22)23)15-9-12-3-1-2-4-13(12)10-16(15)24-18/h1-10H |
InChIキー |
LUXPSHIZCSXCSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C(O3)C4=CC=C(C=C4)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14206626.png)
![1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene](/img/structure/B14206634.png)
![1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one](/img/structure/B14206640.png)
![Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl-](/img/structure/B14206654.png)
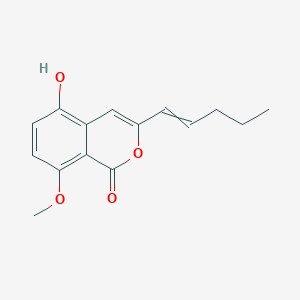
![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)
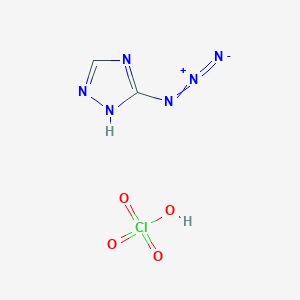

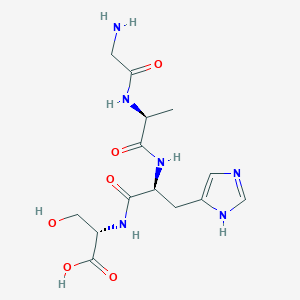
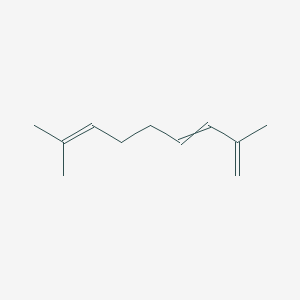
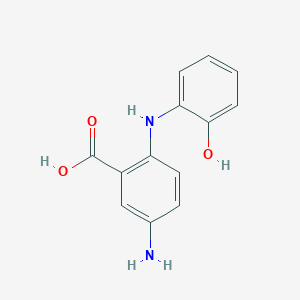
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)
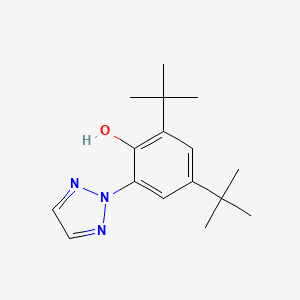
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)
